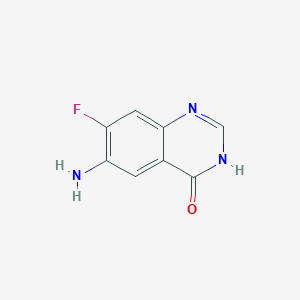

6-アミノ-7-フルオロ-3,4-ジヒドロキナゾリン-4-オン

説明

6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C8H6FN3O and its molecular weight is 179.15 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん活性

「6-アミノ-7-フルオロ-3,4-ジヒドロキナゾリン-4-オン」は、抗がん剤開発における潜在的な化合物として特定されています。この化合物を含むキナゾリン誘導体は、がん細胞の増殖を阻害する可能性を示しています。 有機化合物にフッ素原子を導入すると、多くの場合、生物活性が向上します。これは、がんの場合、より強力な抗がん特性を意味する可能性があります .

抗菌および抗真菌剤

キナゾリン-4-オンの構造モチーフは、顕著な抗菌および抗真菌活性を示すことが知られています。 キナゾリン-4-オン環上のアミノおよびフルオロ置換基は、特定の細菌および真菌株を標的とするように修飾でき、「6-アミノ-7-フルオロ-3,4-ジヒドロキナゾリン-4-オン」は、新しい抗菌剤の開発のための貴重な足場となります .

降圧薬

キナゾリン-4-オンは、高血圧の治療における潜在的な用途について調査されています。 アミノ基とフルオロ基の存在は、血圧調節に関与する生物学的標的へのこれらの分子の結合親和性を高める可能性があり、「6-アミノ-7-フルオロ-3,4-ジヒドロキナゾリン-4-オン」は、降圧薬のリード化合物として役立つ可能性があります .

キナーゼ阻害

この化合物は、キナーゼ阻害剤の合成における中間体として機能します。キナーゼは、シグナル伝達において重要な役割を果たす酵素であり、がんを含むさまざまな疾患の薬物開発の標的となっています。 特にフルオロ基は、キナーゼ阻害剤の選択性と効力を向上させる可能性があります .

抗ウイルス剤

キナゾリン-4-オンのコア構造は、抗ウイルス活性とも関連付けられています。アミノ基とフルオロ基の添加などのコアへの修飾により、ウイルス複製プロセスを妨げる化合物になる可能性があります。 “6-アミノ-7-フルオロ-3,4-ジヒドロキナゾリン-4-オン”は、新規抗ウイルス薬の合成の出発点となり得ます .

神経疾患

キナゾリン-4-オンは、神経疾患に対する潜在的な治療効果について調査されています。これらは、さまざまな神経伝達物質受容体のリガンドとして作用し、うつ病、不安、てんかんなどの状態の治療に役立つ可能性があります。 “6-アミノ-7-フルオロ-3,4-ジヒドロキナゾリン-4-オン”の特定の置換パターンは、中枢神経系におけるその活性を影響を与える可能性があります .

作用機序

Target of Action

Similar compounds have been reported to inhibit the tyrosine kinase activity of the epidermal growth factor receptor . This suggests that 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one may also target similar proteins or pathways.

Mode of Action

Based on its structural similarity to other kinase inhibitors, it may bind to the atp-binding site of the target protein, thereby inhibiting its activity .

Biochemical Pathways

If it acts as a kinase inhibitor, it could potentially affect a wide range of cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Result of Action

If it acts as a kinase inhibitor, it could potentially inhibit cell proliferation and induce apoptosis .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially affect its stability and activity .

生物活性

6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one includes a quinazolinone core with an amino group at position 6 and a fluorine atom at position 7. This structural configuration is crucial for its biological activity, influencing its interaction with molecular targets.

Research indicates that 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cancer cell proliferation. By binding to the active sites of these enzymes, it disrupts cellular signaling pathways that promote tumor growth .

- Cytotoxic Effects : Studies have demonstrated that this compound induces cytotoxicity in various cancer cell lines, particularly breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cells. The cytotoxicity is often compared to established chemotherapeutic agents like lapatinib .

Cytotoxicity Studies

The biological activity of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one has been evaluated through various in vitro studies. Table 1 summarizes the cytotoxic effects against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Comparison Control (Lapatinib) |

|---|---|---|---|

| 6-Amino-7-fluoro... | MCF-7 | 0.20 ± 0.02 | 5.90 ± 0.74 |

| A2780 | 0.14 ± 0.03 | 12.11 ± 1.03 | |

| Other Lines | Variable | - |

The IC50 values indicate that the compound exhibits potent activity, significantly lower than the positive control lapatinib in both cell lines studied.

Case Studies and Research Findings

- Cytotoxicity Against MCF-7 and A2780 : A study synthesized various derivatives of quinazolinone and evaluated their cytotoxicity against MCF-7 and A2780 cells. The findings revealed that compounds similar to 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one showed enhanced cytotoxicity compared to traditional treatments .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound's ability to inhibit specific kinases leads to apoptosis in cancer cells. This was evidenced by increased markers of apoptosis in treated cells compared to controls .

- Antimicrobial Activity : Preliminary studies also indicated potential antimicrobial properties against certain bacterial strains, suggesting a broader therapeutic application beyond oncology.

Future Directions

Given its promising biological activity, future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one in animal models.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity for specific targets.

- Clinical Trials : Assessing its potential as a therapeutic agent in clinical settings for cancer treatment.

特性

IUPAC Name |

6-amino-7-fluoro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHMKSRMYPVROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1N)F)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877825-72-4 | |

| Record name | 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one in the synthesis of Afatinib Dimaleate?

A1: 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one serves as a crucial starting material in the synthesis of Afatinib Dimaleate []. The synthesis process, as described in the research, involves a series of reactions including substitution with (S)-3-hydroxytetrahydrofuran, reduction, amidation, condensation, and finally, salt formation to yield Afatinib Dimaleate.

Q2: Could you elaborate on the significance of the "substitution reaction" mentioned in the synthesis process?

A2: The paper highlights a "substitution reaction" between 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one and (S)-3-hydroxytetrahydrofuran []. While the specific details of this reaction are not elaborated upon in the provided abstract, this step is likely crucial for introducing the chiral center present in the Afatinib Dimaleate structure. Further investigation into the reaction conditions and mechanism would be beneficial to fully understand its significance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。